molecular formula C13H13N3O3 B4288738 14,18-Dioxa-2,9,11-triazapentacyclo[10.4.1.113,16.02,10.03,8]octadeca-3,5,7,9-tetraen-12-ol

14,18-Dioxa-2,9,11-triazapentacyclo[10.4.1.113,16.02,10.03,8]octadeca-3,5,7,9-tetraen-12-ol

Cat. No.: B4288738
M. Wt: 259.26 g/mol
InChI Key: QGHPNPRMVWMCGJ-UHFFFAOYSA-N
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Description

14,18-Dioxa-2,9,11-triazapentacyclo[10.4.1.113,16.02,10.03,8]octadeca-3,5,7,9-tetraen-12-ol is a complex organic compound characterized by its unique pentacyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and materials science. Its intricate structure allows for diverse chemical reactivity and interaction with other molecules, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 14,18-Dioxa-2,9,11-triazapentacyclo[10.4.1.113,16.02,10.03,8]octadeca-3,5,7,9-tetraen-12-ol typically involves multi-step organic reactions. One common method includes the cyclization of precursor molecules under specific conditions to form the pentacyclic structure. The reaction conditions often require precise control of temperature, pH, and the use of catalysts to ensure the correct formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods enhance the efficiency and yield of the compound while maintaining the necessary reaction conditions. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

14,18-Dioxa-2,9,11-triazapentacyclo[10.4.1.113,16.02,10.03,8]octadeca-3,5,7,9-tetraen-12-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new products.

    Substitution: The compound can participate in substitution reactions where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including solvent choice, temperature, and reaction time, are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions vary widely, depending on the specific reaction and conditions. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

14,18-Dioxa-2,9,11-triazapentacyclo[10.4.1.113,16.02,10.03,8]octadeca-3,5,7,9-tetraen-12-ol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 14,18-Dioxa-2,9,11-triazapentacyclo[10.4.1.113,16.02,10.03,8]octadeca-3,5,7,9-tetraen-12-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

14,18-Dioxa-2,9,11-triazapentacyclo[10.4.1.113,16.02,10.03,8]octadeca-3,5,7,9-tetraen-12-ol is unique due to its specific pentacyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various scientific fields.

Properties

IUPAC Name

14,18-dioxa-2,9,11-triazapentacyclo[10.4.1.113,16.02,10.03,8]octadeca-3,5,7,9-tetraen-12-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3/c17-13-5-9(10-6-18-11(13)19-10)16-8-4-2-1-3-7(8)14-12(16)15-13/h1-4,9-11,17H,5-6H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGHPNPRMVWMCGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3COC(C1(NC4=NC5=CC=CC=C5N24)O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
14,18-Dioxa-2,9,11-triazapentacyclo[10.4.1.113,16.02,10.03,8]octadeca-3,5,7,9-tetraen-12-ol
Reactant of Route 2
14,18-Dioxa-2,9,11-triazapentacyclo[10.4.1.113,16.02,10.03,8]octadeca-3,5,7,9-tetraen-12-ol
Reactant of Route 3
14,18-Dioxa-2,9,11-triazapentacyclo[10.4.1.113,16.02,10.03,8]octadeca-3,5,7,9-tetraen-12-ol
Reactant of Route 4
14,18-Dioxa-2,9,11-triazapentacyclo[10.4.1.113,16.02,10.03,8]octadeca-3,5,7,9-tetraen-12-ol
Reactant of Route 5
14,18-Dioxa-2,9,11-triazapentacyclo[10.4.1.113,16.02,10.03,8]octadeca-3,5,7,9-tetraen-12-ol
Reactant of Route 6
14,18-Dioxa-2,9,11-triazapentacyclo[10.4.1.113,16.02,10.03,8]octadeca-3,5,7,9-tetraen-12-ol

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